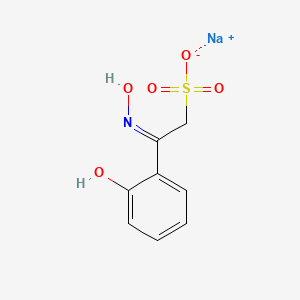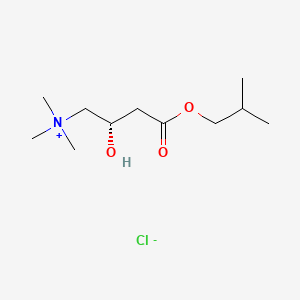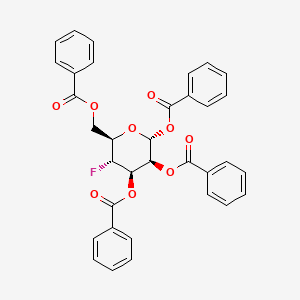
Barium cis-epoxy-Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium cis-epoxy-Succinate is a chemical compound with the molecular formula C₄H₂BaO₅ It is a barium salt of oxirane-2,3-dicarboxylic acid, which is an epoxide derivative of malonic acid
Mechanism of Action
Target of Action
The primary target of Barium cis-epoxy-Succinate is the Succinate Receptor 1 (SUCNR1) . SUCNR1, also known as GPR91, is a G-protein coupled receptor that senses extracellular succinate, a metabolic stress signal .
Mode of Action
This compound interacts with SUCNR1 in a similar manner to succinate . The receptor attracts and binds succinate through a cluster of arginines around transmembrane segment VI . These arginines constitute two low-energy succinate binding sites . SUCNR1 is activated by the simultaneous binding of two succinates at high concentrations .
Biochemical Pathways
The activation of SUCNR1 by this compound affects several biochemical pathways. This process is crucial for the selective activation of SUCNR1 by high local succinate concentrations .
Pharmacokinetics
It is known that the compound is a solid at room temperature, soluble in aqueous acid and dilute hydrochloric acid, and has a melting point greater than 290°c .
Result of Action
The activation of SUCNR1 by this compound leads to various molecular and cellular effects. For instance, in primary human M2 macrophages, physiological concentrations of extracellular succinate act through SUCNR1-activated Gq signaling to efficiently regulate transcription of immune function genes . This regulation hyperpolarizes their M2 versus M1 phenotype .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of barium in the environment can lead to different health conditions, especially among those chronically exposed to low to moderate doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium cis-epoxy-Succinate typically involves the reaction of oxirane-2,3-dicarboxylic acid with a barium salt. One common method is to dissolve oxirane-2,3-dicarboxylic acid in water and then add a barium hydroxide solution. The reaction mixture is stirred and heated to facilitate the formation of the barium salt. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then subjected to purification steps, such as recrystallization, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Barium cis-epoxy-Succinate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Scientific Research Applications
Barium cis-epoxy-Succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of epoxides and their derivatives.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Barium oxalate: Another barium salt with different structural properties and applications.
Barium citrate: Used in different industrial and medical applications.
Barium tartrate: Known for its use in analytical chemistry and other fields.
Uniqueness
Barium cis-epoxy-Succinate is unique due to its epoxide ring, which imparts distinct reactivity and potential applications compared to other barium salts. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Properties
IUPAC Name |
barium(2+);(2S,3R)-oxirane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAFAUQSARSPC-NUGIMEKKSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676226 |
Source


|
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36170-34-0 |
Source


|
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)





![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)


![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)



![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
